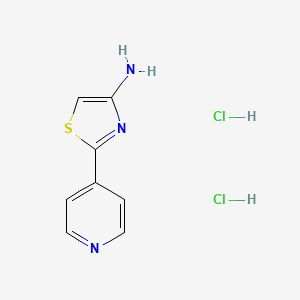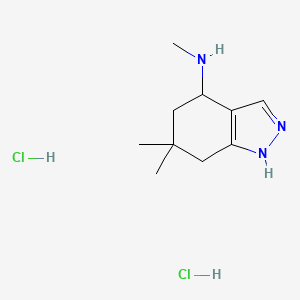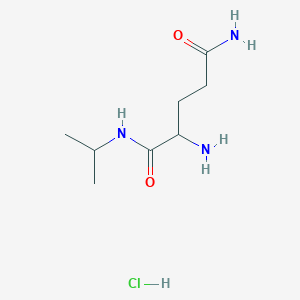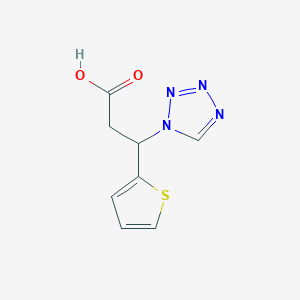
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate
Übersicht
Beschreibung
“Methyl 4-Piperidin-1-ylpyridine-2-carboxylate” is a nitrogen-containing heterocyclic compound. It has the molecular formula C12 H16 N2 O2 and a molecular weight of 220.271 . It is categorized under esters .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12 H16 N2 O2 . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 220.271 .Wissenschaftliche Forschungsanwendungen
Aurora Kinase Inhibition
Methyl 4-Piperidin-1-ylpyridine-2-carboxylate derivatives have been explored for their potential in cancer treatment due to their inhibitory effects on Aurora kinases, which are crucial for cell division. Specifically, compounds with this structure can inhibit Aurora A, a kinase involved in the mitotic process, thereby offering a pathway for therapeutic intervention in cancer (ロバート ヘンリー,ジェームズ, 2006).
Chemical Synthesis and Catalysis
This compound serves as a key intermediate in various synthetic chemical reactions. For instance, it has been utilized in oxindole synthesis via palladium-catalyzed C-H functionalization, demonstrating its versatility in medicinal chemistry synthesis and the preparation of enzyme inhibitors (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014). Additionally, its role in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates through metal/organo relay catalysis underscores its importance in facilitating complex chemical transformations (E. Galenko, O. Tomashenko, A. Khlebnikov, M. Novikov, 2015).
Building Blocks for Alkaloids
Certain derivatives of this compound, like the C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, are investigated as promising chiral building blocks for the synthesis of piperidine-related alkaloids. These compounds are synthesized through innovative routes involving desymmetrization, demonstrating their potential in creating complex natural products (H. Takahata, H. Ouchi, Motohiro Ichinose, H. Nemoto, 2002).
Corrosion Inhibition
Research has also focused on the application of piperidine derivatives, including this compound, in the field of corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of these compounds on iron corrosion, revealing their potential as effective corrosion inhibitors (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).
Antimycobacterial Activity
A particularly noteworthy application is the development of spiro-piperidin-4-ones as antimycobacterial agents. These compounds, synthesized through atom economic and stereoselective processes, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for tuberculosis (R. Kumar, S. Perumal, P. Senthilkumar, P. Yogeeswari, D. Sriram, 2008).
Eigenschaften
IUPAC Name |
methyl 4-piperidin-1-ylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-9-10(5-6-13-11)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMSARIORTJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)


![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)


![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1405736.png)
![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)


![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)